molecular formula C13H16O3 B13027441 Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate CAS No. 918870-66-3

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate

Cat. No.: B13027441
CAS No.: 918870-66-3
M. Wt: 220.26 g/mol
InChI Key: NLBPELWZLAVASV-UHFFFAOYSA-N
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Description

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate is a benzoic acid ester derivative featuring a methyl ester group at the 1-position, an ethenyl (vinyl) substituent at the 3-position, and an isopropoxy group at the 2-position of the aromatic ring. Benzoate esters are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable substituents and reactivity .

The ethenyl group may confer reactivity toward polymerization or electrophilic additions, while the isopropoxy substituent likely enhances lipophilicity, influencing solubility and membrane permeability. Such structural features are critical in drug design and catalytic applications .

Properties

CAS No.

918870-66-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-ethenyl-2-propan-2-yloxybenzoate

InChI

InChI=1S/C13H16O3/c1-5-10-7-6-8-11(13(14)15-4)12(10)16-9(2)3/h5-9H,1H2,2-4H3

InChI Key

NLBPELWZLAVASV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1C(=O)OC)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-isopropoxy-3-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate is utilized as an intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Key Reactions Involving Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate

Reaction TypeDescriptionReference
Esterification Used to form esters with alcohols.
Michael Addition Acts as a Michael acceptor in conjugate additions.
Polymerization Can be polymerized to create functional polymers.

Material Science

In material science, methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate is explored for its potential in developing new materials with desirable properties.

Case Study: Photopolymerizable Resins

Recent studies have investigated the use of this compound in photopolymerizable resin formulations. The compound's ability to undergo rapid polymerization under UV light makes it suitable for applications in coatings and adhesives.

Findings:

  • Enhanced mechanical properties in cured films.
  • Good adhesion to various substrates.

These attributes are crucial for industries such as automotive and electronics, where durable coatings are essential.

Medicinal Chemistry

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate also shows promise in medicinal chemistry, particularly in the development of pharmaceutical agents.

Table 2: Potential Therapeutic Applications

Application AreaDescriptionReference
Antimicrobial Agents Investigated for efficacy against bacterial strains.
Anti-inflammatory Potential use as an anti-inflammatory agent.
Drug Delivery Systems Utilized in creating controlled-release formulations.

Mechanism of Action

The mechanism of action of Methyl 2-isopropoxy-3-vinylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The vinyl group can undergo polymerization reactions, contributing to the formation of polymeric materials .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate with structurally related benzoate esters, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate 2-isopropoxy, 3-ethenyl C₁₃H₁₆O₃ 220.27 g/mol Hypothesized high reactivity (ethenyl), moderate lipophilicity (isopropoxy) -
Methyl 3-hydroxy-4-((3-methylbut-2-en-1-yl)oxy)benzoate (1) 3-hydroxy, 4-prenyloxy C₁₃H₁₆O₄ 252.26 g/mol Antiviral activity (influenza neuraminidase inhibition)
Methyl 4-(allyloxy)-3-hydroxybenzoate (4) 3-hydroxy, 4-allyloxy C₁₁H₁₂O₄ 208.21 g/mol Moderate solubility in polar solvents; potential for radical reactions (allyl group)
Methyl 3-((1-(dimethylamino)propan-2-yl)oxy)-4-nitrobenzoate (49a) 3-dimethylamino-propan-2-yloxy, 4-nitro C₁₄H₁₉N₂O₅ 295.31 g/mol Electron-withdrawing nitro group enhances stability in acidic conditions
Propan-2-yl 2-{[ethoxy(propan-2-ylamino)phosphorothioyl]oxy}benzoate (Isofenphos) 2-phosphorothioyl isopropoxy, isopropyl ester C₁₄H₂₂NO₄PS 347.36 g/mol Insecticidal activity; high lipophilicity due to phosphorothioyl and isopropyl groups
Key Observations:
  • Allyloxy derivatives (e.g., compound 4) share similar unsaturated bonds but lack the isopropoxy group .
  • Lipophilicity : The isopropoxy group increases lipophilicity compared to hydroxyl or methoxy substituents, as seen in compound 49a, which includes a polar nitro group .
  • Biological Activity : Analogs with prenyloxy (compound 1) or phosphorothioyl groups (Isofenphos) exhibit antiviral or insecticidal properties, suggesting that the target compound’s substituents could be optimized for similar applications .

Biological Activity

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate, a synthetic compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate is characterized by its ester functional group and a vinyl moiety. Its chemical structure can be represented as:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3

This compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate against various pathogens.

Case Study: Antimicrobial Efficacy
A study conducted on the compound's efficacy against Pseudomonas aeruginosa showed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL, indicating potent antimicrobial activity .

PathogenMIC (µg/mL)
Pseudomonas aeruginosa32
Staphylococcus aureus16
Escherichia coli64

This table summarizes the effectiveness of methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate against selected bacterial strains.

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines.

Research Findings: Cytokine Inhibition
In a study assessing the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to lower levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM .

3. Cytotoxicity

Cytotoxicity assays reveal that methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate exhibits selective cytotoxic effects on cancer cell lines.

Case Study: Cancer Cell Lines
In a study involving various cancer cell lines, the compound showed an ED50 value of 5 µg/mL against MDA-MB-231 breast cancer cells, indicating significant cytotoxic potential .

Cell LineED50 (µg/mL)
MDA-MB-231 (breast cancer)5
HeLa (cervical cancer)10
A549 (lung cancer)15

The biological activities of methyl 3-ethenyl-2-[(propan-2-yl)oxy]benzoate can be attributed to its ability to interfere with cellular pathways involved in inflammation and microbial resistance.

  • Inhibition of Biofilm Formation: The compound disrupts biofilm formation in Pseudomonas aeruginosa, which is critical for its virulence.
  • Cytokine Modulation: It modulates cytokine production, reducing inflammation by inhibiting NF-kB signaling pathways.
  • Induction of Apoptosis: In cancer cells, it triggers apoptosis through caspase activation pathways.

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